molecular formula C9H8ClF3O B2401443 1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene CAS No. 1690498-71-5

1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene

Cat. No.: B2401443
CAS No.: 1690498-71-5
M. Wt: 224.61
InChI Key: WTDDHNGSXVJYLP-UHFFFAOYSA-N
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Description

1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a chloroethyl group and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene typically involves the reaction of 1-chloroethylbenzene with trifluoromethoxy reagents under specific conditions. One common method includes the use of metal-organic frameworks (MOFs) as catalysts for the asymmetric electrocarboxylation of 1-chloroethylbenzene with carbon dioxide . The reaction conditions, such as temperature, charge, and catalyst quantity, are optimized to achieve the desired product.

Industrial production methods may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity of the compound. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial production.

Chemical Reactions Analysis

1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloroethyl group can undergo nucleophilic substitution reactions, while the trifluoromethoxy group can participate in various electronic interactions. These interactions influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene can be compared with similar compounds such as:

    1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene: Similar structure but with the trifluoromethoxy group in a different position.

    1-(1-Chloroethyl)-2-(trifluoromethoxy)benzene: Another positional isomer with distinct chemical properties.

    1-(1-Chloroethyl)-3-(trifluoromethyl)benzene: Similar but with a trifluoromethyl group instead of trifluoromethoxy.

The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-(1-chloroethyl)-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O/c1-6(10)7-3-2-4-8(5-7)14-9(11,12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDDHNGSXVJYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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